1-(3-Amino-1-benzofuran-2-yl)ethanone

Description

BenchChem offers high-quality 1-(3-Amino-1-benzofuran-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-1-benzofuran-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

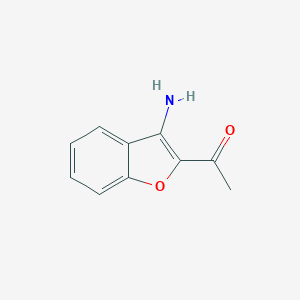

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBNOWMBVHDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349582 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49615-96-5 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS: 49615-96-5)

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-amino-1-benzofuran-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document delineates the compound's structural features, core physicochemical data, and the experimental methodologies required for their validation. We delve into the causality behind these properties, explaining how they influence the molecule's behavior and its potential as a synthetic building block for novel therapeutics, particularly in oncology and neurodegenerative disease research.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile compound.

Section 1: Introduction & Strategic Importance

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[2] Their unique structural and electronic properties have established them as valuable pharmacophores, leading to the development of numerous compounds with diverse therapeutic applications, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral activities.[1][5] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can engage in various interactions with biological targets, making it a highly sought-after scaffold in drug design.

Profile of 1-(3-amino-1-benzofuran-2-yl)ethanone

1-(3-amino-1-benzofuran-2-yl)ethanone (hereafter referred to as ABF) is a functionalized benzofuran derivative. Its structure incorporates three key features that make it a valuable intermediate for chemical synthesis:

-

A Benzofuran Core: Provides the foundational aromatic structure for target engagement.

-

A Nucleophilic Amino Group (C3-position): Serves as a critical handle for derivatization, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.

-

An Electrophilic Ethanone Moiety (C2-position): The carbonyl group can participate in a wide array of chemical transformations, such as condensation and reduction reactions, enabling further structural elaboration.[3]

Given these features, ABF is a strategic starting material for creating libraries of novel compounds. Research into structurally similar molecules has highlighted their potential to induce apoptosis in cancer cell lines and act as cholinesterase inhibitors for the treatment of diseases like Alzheimer's.[3][4][6]

Section 2: Core Physicochemical & Structural Data

Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for ABF are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 49615-96-5 | [3][7][8][9][10] |

| Molecular Formula | C₁₀H₉NO₂ | [3][7][8][10] |

| Molecular Weight | 175.18 g/mol | [3][7][8][10] |

| IUPAC Name | 1-(3-amino-1-benzofuran-2-yl)ethanone | [3][10] |

| Common Synonyms | 2-acetyl-3-aminobenzo[b]furan; 3-amino-2-acetylbenzofuran | [10] |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2O1)N | [3][10] |

| InChI Key | NNQBNOWMBVHDMH-UHFFFAOYSA-N | [3][10] |

Summary of Physicochemical Properties

The following table presents key physicochemical data for ABF. These parameters are critical for predicting the compound's behavior in both chemical and biological systems.

| Property | Value | Significance in Drug Development | Source |

| Melting Point | 149 °C | Indicator of purity and solid-state stability. | [7] |

| logP (Computed) | 2.2 | Predicts membrane permeability and solubility. This value suggests good oral bioavailability potential. | [10] |

| pKa (Predicted) | 0.33 ± 0.10 | Pertains to the protonated ketone; the physiologically relevant basic pKa of the amino group is estimated to be ~3-4. | [7] |

| Polar Surface Area | 56.2 Ų | Influences transport across the blood-brain barrier and cell membranes. | [10] |

| Boiling Point (Predicted) | 322.2 ± 22.0 °C | Defines the liquid range and volatility. | [7] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | Important for formulation and process chemistry. | [7] |

Section 3: Detailed Physicochemical Analysis & Experimental Protocols

Lipophilicity & Solubility (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a fundamental parameter in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A logP value of 2.2, as computed for ABF, indicates a balanced character—sufficiently lipophilic to cross biological membranes, yet not so high as to cause solubility issues or non-specific binding.[10] This positions it well within the range for orally bioavailable drugs as described by guidelines such as Lipinski's Rule of Five.

Trustworthiness (Protocol): The Shake-Flask method (OECD Guideline 107) remains the gold standard for empirical logP determination due to its direct measurement of partitioning. Its self-validating nature comes from the mass balance requirement, where the total amount of solute must be accounted for in both phases.

Experimental Protocol: Shake-Flask logP Determination

-

Preparation: Prepare a stock solution of ABF in the more soluble phase (typically n-octanol). Ensure the n-octanol and water are mutually saturated by pre-mixing and separating them.

-

Partitioning: Add a known volume of the ABF stock solution to a separatory funnel containing a known volume of the second phase (water).

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complete partitioning. Let the phases separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully separate the two phases. Measure the concentration of ABF in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Solute]octanol / [Solute]water).

Section 4: Synthesis & Reactivity

Synthetic Pathway

Expertise & Experience: The synthesis of 3-aminobenzofurans can be achieved through several routes. A common and effective strategy involves the intramolecular cyclization of an ortho-hydroxybenzonitrile derivative. [4]This method is advantageous as it directly installs the C3-amino group during the ring-forming step. The ethanone can be introduced subsequently. An alternative route starts from 2-aminophenol. [3] Trustworthiness (Protocol): The following protocol is a representative synthesis based on established literature methods for related structures. [3][4]Each step includes purification, which serves as a validation checkpoint before proceeding.

Experimental Protocol: Synthesis of ABF

-

Step 1: O-Alkylation of Salicylonitrile. React 2-hydroxybenzonitrile with chloroacetone in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF). Heat the mixture to drive the reaction to completion. Purify the resulting ether intermediate by column chromatography.

-

Step 2: Intramolecular Cyclization. Treat the purified ether with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in DMF. Heating this mixture induces an intramolecular Thorpe-Ziegler cyclization, forming the 3-amino-2-acetylbenzofuran (ABF) product.

-

Step 3: Purification. After quenching the reaction, perform an aqueous workup. The crude product can be purified by recrystallization from a suitable solvent like ethanol, which should yield the final product as a crystalline solid. [7]The purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 3.3.

Section 5: Implications for Drug Development & Conclusion

The physicochemical profile of 1-(3-amino-1-benzofuran-2-yl)ethanone makes it an attractive scaffold for drug discovery. Its properties align well with the criteria for lead-like molecules:

-

Molecular Weight (175.18 g/mol ): Well below the 500 Da threshold, providing ample room for derivatization.

-

logP (2.2): Suggests a good balance between solubility and permeability.

-

H-bond Donors (1, -NH₂) & Acceptors (3, -N, =O, -O-): Within acceptable ranges for good membrane transport.

The compound's reactivity allows for the systematic exploration of chemical space. The amino group can be acylated, alkylated, or used in coupling reactions to build diversity, while the ketone provides a route to alcohols, imines, and other functional groups. This versatility, combined with the proven biological relevance of the benzofuran core, establishes ABF as a high-value starting point for developing novel therapeutics targeting a range of diseases.

References

-

SINFOO Chemical Solutions Co., Ltd. (n.d.). 1-(3-amino-benzofuran-2-yl)-ethanone. Available at: [Link]

-

ChemWhat. (n.d.). 1-(3-AMINO-1-BENZOFURAN-2-YL)ETHANONE CAS#: 49615-96-5. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Amino-1-benzofuran-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]

-

ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]

-

Aligholizadeh, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 964724. Available at: [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015. Available at: [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

-

Semantic Scholar. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1-BENZOFURAN-2-AND-Kamble-Habade/801a6b0c2a5d207624128527a29486c8d76815e9]([Link]

-

PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2018). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Available at: [Link]

-

PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information. Available at: [Link]

-

DergiPark. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Available at: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Buy 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5 [smolecule.com]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. 49615-96-5 CAS MSDS (1-(3-AMINO-1-BENZOFURAN-2-YL)ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. sinfoochem.com [sinfoochem.com]

- 10. 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 | CID 654095 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3-amino-1-benzofuran-2-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-amino-1-benzofuran-2-yl)ethanone, a heterocyclic compound built upon the privileged benzofuran scaffold. The benzofuran motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] The introduction of an amino group at the 3-position and an acetyl group at the 2-position creates a unique electronic and structural profile, making this molecule a person of significant interest for therapeutic applications, particularly in neurodegenerative diseases and oncology.[1][3] This document details the compound's core identity, physicochemical properties, synthetic routes, chemical reactivity, and its potential as a drug discovery lead. We further provide validated, step-by-step experimental protocols for assessing its bioactivity, grounding all claims in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

1-(3-amino-1-benzofuran-2-yl)ethanone is an organic compound featuring a bicyclic benzofuran core, which consists of a benzene ring fused to a furan ring.[4] Its formal IUPAC name is 1-(3-amino-1-benzofuran-2-yl)ethanone .[4][5] The molecule's structure is characterized by an amino group (-NH₂) at position 3 and an ethanone (acetyl, -COCH₃) functional group at position 2.[4] This specific arrangement of functional groups dictates its chemical behavior and biological potential.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-amino-1-benzofuran-2-yl)ethanone | PubChem[5] |

| CAS Number | 49615-96-5 | Smolecule[4], SCBT[6] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[5] |

| Molecular Weight | 175.18 g/mol | Smolecule[4] |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2O1)N | PubChem[5] |

| InChI Key | NNQBNOWMBVHDMH-UHFFFAOYSA-N | Smolecule[4] |

Chemical Structure:

Figure 1: 2D structure of 1-(3-amino-1-benzofuran-2-yl)ethanone. Source: PubChem CID 654095.

The Aminobenzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

The benzofuran ring system is classified as a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile foundation for developing novel therapeutic agents.[1] Natural and synthetic compounds containing this motif exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

The addition of an amino group, creating an aminobenzofuran, further enhances the therapeutic potential. The nitrogen atom can act as a hydrogen bond donor or acceptor and a basic center, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, 3-aminobenzofuran derivatives have emerged as a promising class of compounds in the pursuit of treatments for complex multifactorial diseases like Alzheimer's disease and various cancers.[3][7]

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 1-(3-amino-1-benzofuran-2-yl)ethanone and its derivatives is crucial for enabling structure-activity relationship (SAR) studies. A general and effective workflow involves the initial construction of the core benzofuran ring, followed by the strategic introduction of the required functional groups.[1] One reported synthesis proceeds through a three-step process utilizing 2-aminophenol, diketene, and acetic anhydride.[4] Another common approach begins with an appropriately substituted o-hydroxyacetophenone, which undergoes cyclization to form the benzofuran ring before the amino group is introduced.[4][8]

Caption: Generalized workflow for the synthesis of 3-aminobenzofuran derivatives.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis methodologies for related structures.[4][8]

Objective: To synthesize 1-(3-amino-1-benzofuran-2-yl)ethanone.

Step 1: Synthesis of 1-(3-nitro-1-benzofuran-2-yl)ethanone

-

To a solution of 1-(1-benzofuran-2-yl)ethanone in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Pour the mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude nitrated product.

Step 2: Reduction to 1-(3-amino-1-benzofuran-2-yl)ethanone

-

Dissolve the crude 1-(3-nitro-1-benzofuran-2-yl)ethanone in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr shaker) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the final product.

Chemical Reactivity Profile

The reactivity of 1-(3-amino-1-benzofuran-2-yl)ethanone is governed by its three key components: the aromatic benzofuran ring, the electron-donating amino group, and the electron-withdrawing acetyl group.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles primarily to the ortho and para positions of the benzene portion of the scaffold. This allows for further functionalization of the ring system.[4]

-

Reactions of the Amino Group: The primary amine can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization, enabling the synthesis of a wide range of derivatives.

-

Reactions of the Acetyl Group: The carbonyl in the acetyl group is susceptible to nucleophilic attack. It can undergo condensation reactions (e.g., aldol condensation) or be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4]

Applications in Drug Discovery and Development

The unique structure of 1-(3-amino-1-benzofuran-2-yl)ethanone makes it a valuable lead for targeting diseases characterized by complex pathophysiology.

Alzheimer's Disease: A Multifunctional Therapeutic Approach

Alzheimer's disease (AD) is a neurodegenerative disorder linked to multiple factors, including the loss of cholinergic neurons and the aggregation of amyloid-beta (Aβ) plaques.[3] A promising strategy involves developing multifunctional agents that can address several of these pathological features simultaneously. Derivatives of 3-aminobenzofuran have shown exceptional promise in this area.[3][9]

-

Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key mechanism for currently approved AD drugs.[3]

-

Aβ Aggregation Inhibition: Select derivatives have also been shown to inhibit the self-aggregation of the Aβ peptide, a critical step in the formation of neurotoxic plaques.[3][10]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Table 2: Bioactivity of Representative 3-Aminobenzofuran Derivatives against AD Targets

| Compound | Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 10µM |

| 5a | Unsubstituted | 0.81 | >100 | 17.6% |

| 5f | 2-Fluorobenzyl | 0.64 | 1.12 | 29.8% |

| 5h | 4-Fluorobenzyl | 1.01 | 2.11 | 38.8% |

| Data synthesized from Pouramiri et al., 2022.[3] |

Oncology: Targeting Cancer Cell Proliferation

The benzofuran scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic activity.[8][11] While direct studies on 1-(3-amino-1-benzofuran-2-yl)ethanone are limited, related aminobenzofuran derivatives are of considerable interest as P-glycoprotein inhibitors to overcome multidrug resistance and as agents that can induce apoptosis in cancer cells.[7][12] The mechanism often involves the modulation of critical cell signaling pathways.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by aminobenzofurans.

Key Experimental Protocols for Bioactivity Screening

To ensure trustworthiness and reproducibility, the following are detailed protocols for key bioassays relevant to the therapeutic areas discussed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE and BuChE activity.[3]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the enzyme solution (AChE or BuChE), and the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution (at various concentrations).

-

Add 20 µL of the enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the color change is proportional to the enzyme activity.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration required for 50% inhibition) by plotting inhibition percentage against the logarithm of the compound concentration.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8]

-

Cell Culture: Seed cancer cells (e.g., K562, PC3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

Conclusion and Future Directions

1-(3-amino-1-benzofuran-2-yl)ethanone is a strategically designed molecule that stands at the intersection of established medicinal chemistry principles and novel therapeutic opportunities. Its foundation on the privileged benzofuran scaffold, combined with the versatile reactivity of its amino and acetyl functional groups, makes it an exceptionally valuable starting point for drug discovery campaigns. The demonstrated potential of closely related 3-aminobenzofuran analogs as multifunctional agents for Alzheimer's disease and as potential anti-cancer agents underscores the importance of this chemical class.

Future research should focus on a comprehensive SAR study of this core structure, synthesizing a library of derivatives to optimize potency and selectivity for specific biological targets. Advancing the most promising compounds from in vitro assays to in vivo animal models will be a critical next step in validating their therapeutic efficacy and safety profiles.

References

-

Title: 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 Source: PubChem URL: [Link]

-

Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]

-

Title: 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride | C10H10ClNO2 Source: PubChem URL: [Link]

-

Title: Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors Source: ResearchGate URL: [Link]

-

Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL: [Link]

-

Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: MDPI URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

-

Title: Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9 Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-aminobenzofuran derivatives and our contributions Source: ResearchGate URL: [Link]

-

Title: One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization Source: The Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: ResearchGate URL: [Link]

-

Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

-

Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5 [smolecule.com]

- 5. 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 | CID 654095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS Number: 49615-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-1-benzofuran-2-yl)ethanone, a heterocyclic compound featuring a benzofuran core, is emerging as a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, combining a bicyclic aromatic system with reactive amino and ethanone functional groups, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The benzofuran moiety is a common motif in a variety of natural products and clinically approved drugs, known to exhibit a wide spectrum of biological activities.[1][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and potential applications of 1-(3-Amino-1-benzofuran-2-yl)ethanone, with a particular focus on its relevance in the development of new anticancer therapeutics.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(3-Amino-1-benzofuran-2-yl)ethanone are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 49615-96-5 | [5] |

| IUPAC Name | 1-(3-amino-1-benzofuran-2-yl)ethanone | [6] |

| Molecular Formula | C₁₀H₉NO₂ | [5][6] |

| Molecular Weight | 175.18 g/mol | [5][6] |

| Melting Point | 149 °C | [7] |

| XLogP3 (Computed) | 2.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 56.2 Ų | [6] |

| InChI | InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | [6] |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2O1)N | [6] |

Synthesis and Reactivity

The synthesis of 1-(3-Amino-1-benzofuran-2-yl)ethanone can be approached through several synthetic routes, typically involving the construction of the benzofuran ring followed by functional group manipulations.

Synthetic Pathways

One common strategy involves the reaction of an appropriately substituted phenol with an α-haloketone. For instance, the reaction of 2-aminophenol with diketene and acetic anhydride has been described as a three-step process to yield the target compound.[1] Another versatile method starts with the acylation of a pre-formed benzofuran ring.

The chemical reactivity of 1-(3-Amino-1-benzofuran-2-yl)ethanone is dictated by its key functional groups: the aromatic benzofuran core, the nucleophilic amino group, and the electrophilic carbonyl group of the ethanone moiety.[1]

-

Amino Group Reactions: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Carbonyl Group Reactions: The ethanone side chain is amenable to reactions such as reduction to the corresponding alcohol, oxidation, and condensation with various nucleophiles to form imines or other derivatives.

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran ring, activated by the amino group, can participate in electrophilic substitution reactions, such as halogenation or nitration, to further functionalize the scaffold.

Caption: Synthetic and reactivity overview of 1-(3-Amino-1-benzofuran-2-yl)ethanone.

Potential Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[3][4] The primary therapeutic area of interest for 1-(3-Amino-1-benzofuran-2-yl)ethanone and its analogs is oncology.

Anticancer Activity

Research has demonstrated that benzofuran derivatives can exert cytotoxic effects against a variety of cancer cell lines, including those of leukemia, breast, colon, and lung cancer.[3][4][8] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] Preliminary studies suggest that compounds related to 1-(3-Amino-1-benzofuran-2-yl)ethanone may interact with proteins involved in apoptotic pathways.[1]

The substitution pattern on the benzofuran ring plays a critical role in determining the anticancer potency. For instance, the introduction of bromine atoms into the benzofuran structure has been shown to increase cytotoxic potential.[3][4] The amino and ethanone groups on 1-(3-Amino-1-benzofuran-2-yl)ethanone serve as key handles for synthetic modification to optimize efficacy and selectivity.

Sources

- 1. Buy 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5 [smolecule.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 | CID 654095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [ouci.dntb.gov.ua]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 3-Aminobenzofurans: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold forged from the fusion of a benzene and a furan ring, is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1] While the benzofuran core itself has long been recognized for its therapeutic potential, the strategic introduction of an amino group at the C-3 position has unlocked a new dimension of biological activity, catapulting 3-aminobenzofuran derivatives to the forefront of modern medicinal chemistry.[2][3] This guide provides a comprehensive exploration of the discovery, synthetic evolution, and burgeoning therapeutic applications of this remarkable class of molecules. We will traverse the historical landscape of their synthesis, from classical approaches to the elegant and efficient methodologies of the modern era. Furthermore, we will delve into the mechanistic underpinnings of their diverse biological activities, offering insights for the rational design of next-generation therapeutics.

A Historical Perspective: From Classical Challenges to Modern Innovations

The story of 3-aminobenzofuran synthesis is one of evolving chemical ingenuity. While the parent benzofuran ring was first synthesized by William Henry Perkin in 1870 through the eponymous Perkin rearrangement of 2-halocoumarins, the direct and efficient synthesis of 3-amino substituted derivatives remained a significant challenge for early organic chemists.[4] Many of the classical approaches to benzofuran synthesis were often characterized by lengthy reaction sequences, harsh conditions, and limited substrate scope, making the introduction of a labile amino group at the 3-position particularly problematic.[5]

The modern era of organic synthesis has witnessed a paradigm shift, with the development of a diverse toolkit of powerful and versatile methods for the construction of the 3-aminobenzofuran core. These contemporary strategies offer significant advantages in terms of efficiency, atom economy, and functional group tolerance, paving the way for the rapid generation of diverse molecular libraries for drug discovery.

Modern Synthetic Methodologies: A Comparative Overview

The contemporary synthetic chemist has a range of sophisticated methods at their disposal for the construction of 3-aminobenzofuran derivatives. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. Below, we present a comparative analysis of some of the most influential modern synthetic strategies.

| Synthetic Strategy | Key Features & Advantages | Limitations & Considerations |

| Tandem SNAr-Cyclocondensation | Rapid construction of polyfluorinated derivatives; good functional group tolerance.[6][7][8] | Primarily demonstrated for fluorinated systems; may require specific perfluorinated starting materials. |

| Copper-Catalyzed Annulative Amination | Facile, one-step synthesis from readily available ortho-alkynylphenols and hydroxylamines under mild conditions.[5] | Substrate scope for the hydroxylamine component can be limited in some reported protocols. |

| DMAP-Mediated Tandem Cyclization | Highly efficient cascade reaction for the synthesis of complex spirocyclic 3-aminobenzofuran derivatives; scalable to the gram scale.[2] | Requires the synthesis of specific ortho-hydroxy α-aminosulfone precursors. |

| Three-Step Synthesis from 2-Hydroxybenzonitrile | A versatile and widely used method for accessing a variety of 2- and 3-substituted aminobenzofurans.[9] | A multi-step sequence that may impact overall yield. |

| Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization | Utilizes a mild and environmentally friendly visible-light-driven protocol; good for constructing 3-amino-2,3-dihydrobenzofuran derivatives.[10] | May not be suitable for all substitution patterns and can require specific carboxymethoxybenzaldehyde precursors. |

Featured Synthetic Protocol: Tandem SNAr-Cyclocondensation

This powerful methodology, particularly effective for the synthesis of fluorinated 3-aminobenzofurans, leverages the reactivity of perfluorinated benzonitriles. The reaction proceeds through a tandem sequence of a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclocondensation.

Experimental Protocol:

-

Starting Materials: A 4-substituted perfluorobenzonitrile derivative and an α-hydroxycarbonyl compound.

-

Solvent and Base: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used as the solvent, with 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) serving as the base.

-

Reaction Conditions: The benzonitrile derivative (2 mmol) and the α-hydroxycarbonyl compound (2 mmol) are dissolved in the chosen solvent (3-4 mL). DBU (5 mmol) is then added.

-

Heating: The resulting solution is heated to reflux if THF is the solvent, or to 80°C for reactions in DMF.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired 3-aminobenzofuran derivative.[6]

Causality Behind Experimental Choices:

-

Perfluorinated Substrate: The presence of multiple fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution, facilitating the initial SNAr reaction.

-

DBU as a Base: DBU is a non-nucleophilic, strong base that is effective in deprotonating the hydroxyl group of the α-hydroxycarbonyl compound, initiating the cyclization cascade.

-

Solvent Choice: The choice of THF or DMF is based on the solubility of the reactants and the desired reaction temperature. DMF, with its higher boiling point, can often accelerate the reaction.

Caption: Tandem SNAr-Cyclocondensation Workflow.

Therapeutic Applications and Mechanisms of Action

The unique structural features of 3-aminobenzofuran derivatives have positioned them as promising candidates in a multitude of therapeutic areas. Their biological activity is intricately linked to their ability to interact with specific molecular targets, modulating key signaling pathways implicated in disease.

Alzheimer's Disease: A Multifaceted Approach

A significant body of research has focused on the potential of 3-aminobenzofuran derivatives in the treatment of Alzheimer's disease.[9] These compounds often exhibit a multi-target profile, simultaneously addressing several pathological hallmarks of the disease.

-

Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy for mitigating the cognitive decline associated with Alzheimer's disease.[11] The mechanism of inhibition often involves interactions with key amino acid residues in the active site of the cholinesterase enzymes, with some compounds exhibiting a mixed-type inhibition pattern.[12]

-

Inhibition of Amyloid-β Aggregation: In addition to their effects on cholinergic transmission, certain 3-aminobenzofuran derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a central event in the formation of amyloid plaques in the brains of Alzheimer's patients.[11] This anti-aggregation activity presents a disease-modifying potential that goes beyond symptomatic relief.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Oncology: Targeting Cancer Cell Proliferation

The anticancer potential of 3-aminobenzofuran derivatives is an area of active investigation.[13] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the colon, breast, and pancreas.[13] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for potent anticancer activity, with findings indicating that the nature and position of substituents on both the benzofuran core and the amino group can significantly influence cytotoxicity.[13] For instance, the presence of electron-donating groups on a phenyl ring substituent has been shown to enhance anticancer activity in some series.[13]

Anti-inflammatory and Antimicrobial Activities

Emerging research has also highlighted the anti-inflammatory and antimicrobial properties of 3-aminobenzofuran derivatives. Their anti-inflammatory effects are, in some cases, mediated by the inhibition of key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, these compounds can reduce the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Caption: Inhibition of Inflammatory Signaling Pathways.

Furthermore, various 3-aminobenzofuran derivatives have been screened for their antimicrobial activity against a spectrum of bacterial and fungal pathogens, demonstrating their potential as a scaffold for the development of new anti-infective agents.

Conclusion and Future Directions

The 3-aminobenzofuran scaffold has firmly established itself as a privileged structure in medicinal chemistry. The evolution of synthetic methodologies from classical, often arduous, routes to modern, highly efficient strategies has been instrumental in unlocking the full therapeutic potential of this remarkable class of compounds. With demonstrated efficacy in preclinical models of Alzheimer's disease, cancer, and inflammation, the future for 3-aminobenzofuran derivatives is bright.

Future research will undoubtedly focus on several key areas:

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the precise molecular interactions that govern the biological activity of these compounds will be crucial for the design of more potent and selective agents.

-

Expansion of Therapeutic Applications: The broad spectrum of biological activity suggests that the therapeutic potential of 3-aminobenzofuran derivatives is far from fully explored. Investigations into their utility in other disease areas, such as viral infections and metabolic disorders, are warranted.

-

Development of Advanced Synthetic Methodologies: The quest for even more efficient, sustainable, and diversity-oriented synthetic routes will continue to be a driving force in the field, enabling the creation of novel and structurally complex 3-aminobenzofuran derivatives.

References

-

Perkin rearrangement. In Wikipedia. Retrieved from [Link][4]

-

Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link][4]

-

Abdel-Sattar, E. A., El-Malah, A. A., & El-Adl, K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 11096–11120. [Link][13]

-

Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link][11]

-

Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][6]

-

Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link][2]

-

Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link][12]

-

Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link][14]

-

Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link][10]

-

Hirano, K., Satoh, T., & Miura, M. (2011). A room temperature copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines as electrophilic amination reagents proceeds efficiently to provide the corresponding 3-aminobenzofurans of biological and pharmaceutical interest. Organic Chemistry Portal. [Link][15]

-

Wang, X., Wang, L., Liu, Y., Zhang, H., & Li, C. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8593-8603. [Link][16]

-

Sharma, A., Singh, P., & Kumar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22741. [Link]

-

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994-28015. [Link][17]

-

Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link][3]

-

Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ResearchGate. [Link][1]

-

Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][18]

-

Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link][9][19]

-

Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link][12][19]

-

Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][8]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-amino-1-benzofuran-2-yl)ethanone

The molecular structure, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , combines a benzofuran core, a primary amine, and a ketone.[1][2] This unique combination of functional groups results in a distinct spectroscopic fingerprint, which we will explore in detail.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1-(3-amino-1-benzofuran-2-yl)ethanone, high-resolution mass spectrometry (HRMS) is expected to provide an exact mass that confirms its molecular formula.

Predicted Mass Spectral Data

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 176.0706 | Protonated molecular ion |

| [M+Na]⁺ | 198.0525 | Sodium adduct |

| [M]⁺˙ | 175.0633 | Molecular ion (radical cation) |

| Fragment 1 | 160 | [M-CH₃]⁺ |

| Fragment 2 | 132 | [M-CH₃CO]⁺ |

Interpretation and Fragmentation Pathway

In electron impact (EI) or electrospray ionization (ESI), the molecule will ionize to form the molecular ion ([M]⁺˙) or a protonated version ([M+H]⁺). The stability of the aromatic benzofuran system should result in a prominent molecular ion peak.[3]

The primary fragmentation pathways are dictated by the stability of the resulting fragments. Key predicted cleavages include:

-

α-Cleavage: The bond between the acetyl group and the benzofuran ring is susceptible to cleavage. This can lead to the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion, or the loss of the entire acetyl group as a radical (•COCH₃, 43 Da). Alpha-cleavage is a dominant fragmentation pattern for ketones and amines.[4]

-

Acylium Ion Formation: A significant fragment is anticipated at m/z 132, corresponding to the benzofuran core after the loss of the acetyl group. This acylium ion is stabilized by the electron-donating amine group. Studies on related 2-aroylbenzofuran derivatives show that the formation of acylium ions is a common and intense fragmentation pathway.[5][6]

dot graph "Mass_Spectrometry_Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z = 176", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z = 161"]; F2 [label="[M - COCH₃]⁺\nm/z = 133"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COCH₃"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS

A robust protocol for acquiring high-resolution mass spectra is crucial for formula confirmation.

Instrumentation:

-

Mass Spectrometer: A high-resolution instrument, such as an Orbitrap or TOF mass analyzer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Typical):

-

Capillary Voltage: 3.5-4.5 kV

-

Sheath Gas (N₂): 10-20 arbitrary units

-

Auxiliary Gas (N₂): 2-5 arbitrary units

-

Capillary Temperature: 275-350 °C

-

Mass Range: m/z 50-500

-

Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is readily observed. The use of a high-resolution instrument allows for the determination of the exact mass, enabling confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 1-(3-amino-1-benzofuran-2-yl)ethanone is expected to show characteristic absorption bands for the primary amine, the conjugated ketone, and the aromatic benzofuran system.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3450-3300 | N-H (Amine) | Two distinct, sharp bands (asymmetric & symmetric stretch) for the primary amine (-NH₂).[7][8] |

| ~1640 | C=O (Ketone) | Strong, sharp absorption. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the benzofuran ring and potential intramolecular hydrogen bonding with the adjacent amine.[9][10] |

| 1610-1580 | N-H Bend | Bending vibration for the primary amine.[8] |

| 1605, 1590 | C=C (Aromatic) | Stretching vibrations of the furan and benzene rings.[10] |

| ~1330 | C-N (Aromatic Amine) | Strong C-N stretching vibration.[8] |

| ~1170 | C-O-C (Ether) | Asymmetric stretching of the furan ether linkage.[10] |

Interpretation

The most diagnostic region will be above 1600 cm⁻¹. The presence of two sharp peaks in the 3450-3300 cm⁻¹ range is a definitive indicator of a primary amine (-NH₂).[7][9][11] The position of the carbonyl (C=O) stretch is also highly informative. Its expected shift to a lower wavenumber (~1640 cm⁻¹) suggests electronic conjugation with the π-system of the benzofuran ring. This is a common feature for ketones adjacent to aromatic rings.[9]

dot graph "IR_Spectroscopy_Correlation" { layout=dot; rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10]; edge [style=dashed, color="#5F6368"];

structure [label="{ 1-(3-amino-1-benzofuran-2-yl)ethanone | -NH₂ (Amine) | C=O (Ketone) | C=C (Aromatic) | C-O-C (Ether)}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

spectrum [label="{ IR Spectrum (cm⁻¹) | 3450-3300 | ~1640 | 1610-1580 | ~1170}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

structure:f1 -> spectrum:f1 [label="N-H Stretch"]; structure:f2 -> spectrum:f2 [label="C=O Stretch"]; structure:f3 -> spectrum:f3 [label="C=C Stretch"]; structure:f4 -> spectrum:f4 [label="C-O-C Stretch"]; }

Caption: Correlation of functional groups to IR regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Methodology:

-

Background Scan: Ensure the ATR crystal is clean with a suitable solvent (e.g., isopropanol) and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Rationale: ATR is the preferred method for solid samples due to its simplicity and reproducibility. It avoids the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Predicted ¹H NMR Spectral Data

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it is a polar aprotic solvent that will effectively solubilize the compound and allow for the observation of the amine protons, which are exchangeable.[12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.2 | Multiplet | 4H | Ar-H | Protons on the benzene portion of the benzofuran ring. |

| ~5.8 | Broad Singlet | 2H | -NH₂ | Primary amine protons. The broadness is due to quadrupole broadening and potential hydrogen exchange. This peak will disappear upon D₂O shake.[7][10] |

| ~2.5 | Singlet | 3H | -COCH₃ | Methyl protons of the acetyl group. |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | Ketone carbonyl carbon. Deshielded due to the electronegative oxygen.[10] |

| ~154 | C-O (Ar) | Benzofuran carbon attached to the furan oxygen. |

| ~140 | C-N (Ar) | Benzofuran carbon attached to the amine group. |

| ~130-110 | Ar-C | Aromatic carbons in the benzofuran ring system. |

| ~28 | -CH₃ | Methyl carbon of the acetyl group. |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the signal around 5.8 ppm confirms its assignment as the labile N-H protons.[7]

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Rationale: The use of a high-field instrument enhances signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region. The D₂O exchange experiment is a simple and definitive method for identifying exchangeable protons like those on the amine group.

Conclusion

The structural characterization of 1-(3-amino-1-benzofuran-2-yl)ethanone is readily achievable through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework and robust experimental protocols to guide researchers in their analysis. By correlating the predicted data with experimentally acquired spectra, scientists can confidently confirm the identity and purity of this compound, facilitating its use in further research and development applications.

References

-

J. Mass Spectrom. 2017 Dec;52(12):809-816. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

OpenStax Organic Chemistry. 24.10 Spectroscopy of Amines. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Scribd. IR Spectroscopy Spectra. [Link]

-

DergiPark. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supporting information for.... [Link]

-

ResearchGate. Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]

-

PubChem. 1-(3-Amino-1-benzofuran-2-yl)ethanone. [Link]

-

PubChem. (2Z)-1-(3-amino-1-benzofuran-2-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

PubMed. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]

-

ResearchGate. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

Digital Commons @ University of West Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

National Institutes of Health. 1-(3-Amino-1H-inden-2-yl)ethanone. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2 | CID 654095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. NMR 溶剂 [sigmaaldrich.cn]

- 13. rsc.org [rsc.org]

solubility and stability of 1-(3-amino-1-benzofuran-2-yl)ethanone

An In-depth Technical Guide to the Solubility and Stability of 1-(3-amino-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-amino-1-benzofuran-2-yl)ethanone is a heterocyclic organic compound featuring a benzofuran core, which is a structural motif found in numerous natural products and pharmacologically active molecules.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][3][4]

The successful development of any new chemical entity for pharmaceutical or research applications is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage requirements, and potential degradation pathways.

This guide serves as a comprehensive technical resource for scientists and researchers, providing both theoretical insights and detailed experimental protocols for the characterization of the . The methodologies described are grounded in established principles and align with international regulatory standards, such as those set by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. The structure of 1-(3-amino-1-benzofuran-2-yl)ethanone, with its aromatic rings, amino group, and ketone functional group, dictates its chemical behavior.[7]

| Property | Value | Source |

| IUPAC Name | 1-(3-amino-1-benzofuran-2-yl)ethanone | [8] |

| Molecular Formula | C₁₀H₉NO₂ | [8][9] |

| Molecular Weight | 175.18 g/mol | [1][8][9] |

| XLogP3 | 2.2 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Polar Surface Area | 56.2 Ų | [8] |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2O1)N | [8] |

The computed XLogP3 value of 2.2 suggests that the molecule has moderate lipophilicity, indicating that it may have limited solubility in aqueous media.[8] The presence of hydrogen bond donors and acceptors implies that solubility will be influenced by the choice of protic or aprotic solvents.

Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. For research applications, it dictates the choice of solvents for assays and experiments. The equilibrium solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.

Theoretical Considerations & Causality

The solubility of 1-(3-amino-1-benzofuran-2-yl)ethanone is governed by its molecular structure:

-

Benzofuran Ring System: The fused aromatic rings are inherently nonpolar and hydrophobic, which tends to decrease aqueous solubility.

-

Amino (-NH₂) and Carbonyl (C=O) Groups: These polar functional groups are capable of forming hydrogen bonds with protic solvents like water, which can enhance solubility.

-

pH-Dependent Ionization: The primary amino group is basic and can be protonated under acidic conditions (forming -NH₃⁺). This ionization significantly increases the molecule's polarity and, consequently, its solubility in aqueous media. Therefore, determining the pH-solubility profile is crucial.[10]

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement.[10][11]

Objective: To determine the solubility of the compound in various pharmaceutically relevant solvents and across a physiological pH range.

Methodology:

-

Preparation: Dispense a precisely weighed excess amount of 1-(3-amino-1-benzofuran-2-yl)ethanone into separate vials for each solvent system. The key is to ensure enough solid is present to maintain a saturated solution with undissolved particles remaining at the end of the experiment.[10]

-

Solvent Systems:

-

Aqueous Buffers: Prepare buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) as recommended by WHO and other regulatory bodies for biopharmaceutical classification.[12]

-

Organic/Co-solvents: Include common pharmaceutical solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

-

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium.[11][12] The system is considered at equilibrium when the concentration of the solute in solution does not change over subsequent time points.[12]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 minutes at >10,000 rpm) followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[13]

Self-Validation: The protocol's trustworthiness is ensured by visually confirming the presence of excess solid at the end of the experiment and by achieving consistent concentration measurements at successive time points (e.g., 48 and 72 hours) to confirm equilibrium has been reached.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

Solubility data should be presented in a clear, tabular format.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value |

| Phosphate Buffer | 6.8 | 25 | Experimental Value |

| Purified Water | ~7.0 | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| Propylene Glycol | N/A | 25 | Experimental Value |

| DMSO | N/A | 25 | Experimental Value |

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5] This is achieved primarily through forced degradation studies and long-term stability programs.

Theoretical Considerations & Potential Degradation Pathways

The functional groups in 1-(3-amino-1-benzofuran-2-yl)ethanone suggest several potential degradation pathways:

-

Oxidation: The electron-rich aromatic system and the primary amino group are susceptible to oxidation, which could lead to the formation of N-oxides, hydroxylated species, or colored degradation products.

-

Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote cleavage of the furan ether bond, although this typically requires harsh conditions. Studies on related compounds like dibenzofuran have shown that degradation can start with attacks adjacent to the ether bridge.[14]

-

Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photochemical reactions and degradation.

-

Reactivity of Functional Groups: The amino and ethanone groups can participate in various reactions, such as condensation or substitution, which could be sources of instability.[1][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for identifying degradation products and developing stability-indicating analytical methods.[15] The protocol should be based on ICH Q1A(R2) guidelines.[6]

Objective: To identify likely degradation products and pathways under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a solution of 1-(3-amino-1-benzofuran-2-yl)ethanone in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a defined period. Neutralize the sample before analysis.

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80°C.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light.

-

Photostability: Expose both the solid powder and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[16] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal (Dry Heat): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

-

Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.

-

Mass Balance: The goal is to achieve a target degradation of 5-20%. The analysis should account for the mass balance, where the sum of the increase in impurities and the decrease in the parent compound should be close to 100%.

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are required to establish a re-test period or shelf life. These studies are performed on representative batches of the substance stored in its proposed container closure system.

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Only required if significant change occurs during accelerated studies. |

Testing should evaluate appearance, assay, degradation products, and other critical quality attributes at specified frequencies (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[17]

Conclusion

A comprehensive evaluation of the is a non-negotiable prerequisite for its advancement in any research or development pipeline. The methodologies outlined in this guide, from the foundational shake-flask solubility determination to the rigorous ICH-guided forced degradation studies, provide a robust framework for generating the critical data required.